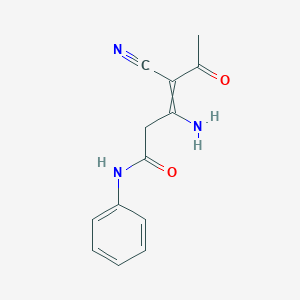
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is a chemical compound with the molecular formula C₁₃H₁₃N₃O₂. It is characterized by the presence of an amino group, a cyano group, a keto group, and a phenyl group attached to a hex-3-enamide backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a cyano-substituted ketone and an amine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxylamine (NH₂OH) and hydrazine (N₂H₄) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of oximes or hydrazones.
Aplicaciones Científicas De Investigación
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-cyano-5-oxo-N-phenylpent-3-enamide
- 3-amino-4-cyano-5-oxo-N-phenylhept-3-enamide
Uniqueness
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
93276-86-9 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-amino-4-cyano-5-oxo-N-phenylhex-3-enamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)11(8-14)12(15)7-13(18)16-10-5-3-2-4-6-10/h2-6H,7,15H2,1H3,(H,16,18) |
Clave InChI |
RMPKWCFHPRKUDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C(CC(=O)NC1=CC=CC=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)

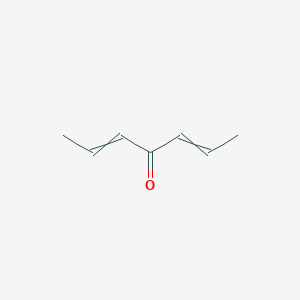
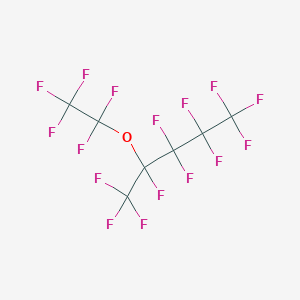
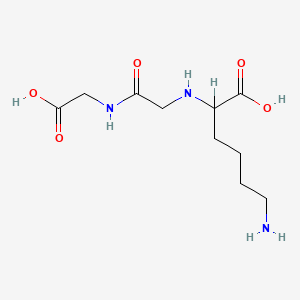
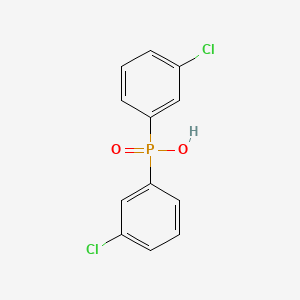

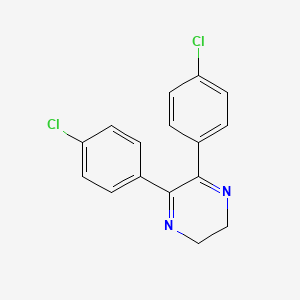
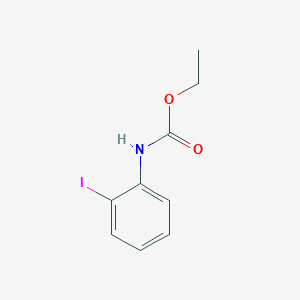

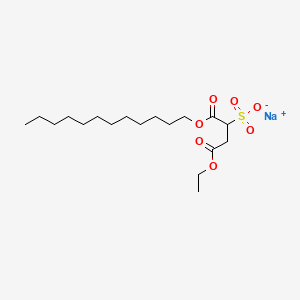
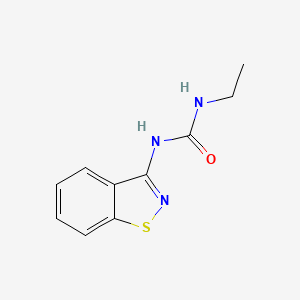
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
